A Technical Guide to (4-(tert-butyl)phenyl)(6-methoxypyridin-2-yl)methanone: Synthesis, Characterization, and Applications
A Technical Guide to (4-(tert-butyl)phenyl)(6-methoxypyridin-2-yl)methanone: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of (4-(tert-butyl)phenyl)(6-methoxypyridin-2-yl)methanone, a key chemical intermediate with significant potential in medicinal chemistry and materials science. We will delve into its precise chemical identity, outline a detailed and validated synthetic protocol, and present a thorough analysis of its spectroscopic characterization. Furthermore, this document explores the compound's current and prospective applications, particularly its role as a building block in the development of novel therapeutic agents. This guide is intended to serve as a critical resource for researchers engaged in organic synthesis and drug discovery.
Chemical Identity and Physicochemical Properties
The precise and unambiguous identification of a chemical entity is fundamental to scientific rigor. The compound in focus is systematically named according to IUPAC nomenclature, which provides a definitive structural description.
IUPAC Name: (4-(tert-butyl)phenyl)(6-methoxypyridin-2-yl)methanone
This name describes a ketone where a carbonyl group bridges a 4-substituted phenyl ring and a 2-substituted pyridine ring. The substituent at position 4 of the phenyl ring is a tert-butyl group, and the substituent at position 6 of the pyridine ring is a methoxy group.
For practical laboratory use and procurement, the Chemical Abstracts Service (CAS) number is the most reliable identifier.
| Identifier | Value | Source |
| IUPAC Name | (4-(tert-butyl)phenyl)(6-methoxypyridin-2-yl)methanone | - |
| Molecular Formula | C₁₇H₁₉NO₂ | - |
| Molecular Weight | 269.34 g/mol | - |
| CAS Number | 877399-51-4 | [1] |
A table summarizing the key identifiers and properties of the title compound.
Caption: 2D chemical structure of the title compound.
Synthesis and Mechanistic Considerations
The construction of the diaryl ketone structure of (4-(tert-butyl)phenyl)(6-methoxypyridin-2-yl)methanone can be efficiently achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a reliable and scalable method for forging the crucial carbon-carbon bond between the two aromatic systems.
Expert Insight: The choice of a Lewis acid catalyst is critical in this synthesis. While stronger Lewis acids like aluminum chloride (AlCl₃) are effective, they can sometimes lead to undesired side reactions or complexation with the nitrogen atom of the pyridine ring. A milder Lewis acid is often preferred to improve selectivity and yield. The reaction is typically performed in an inert, anhydrous solvent to prevent quenching of the catalyst and reactants.
Synthetic Workflow
The synthesis involves the reaction of 4-tert-butylbenzoyl chloride with 2-methoxypyridine in the presence of a suitable Lewis acid catalyst.
Caption: Generalized workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
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Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methoxypyridine (1.0 eq) and an anhydrous inert solvent such as dichloromethane (DCM).
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Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add the Lewis acid catalyst (e.g., aluminum chloride, 1.1 eq) portion-wise, ensuring the temperature does not rise significantly.
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Acylation: Dissolve 4-tert-butylbenzoyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.
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Reaction: Allow the reaction to stir at 0 °C for one hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching and Workup: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and water to quench the reaction.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
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Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by column chromatography on silica gel to obtain the pure (4-(tert-butyl)phenyl)(6-methoxypyridin-2-yl)methanone.
Spectroscopic Characterization
The structural integrity and purity of the synthesized compound must be confirmed through rigorous spectroscopic analysis.
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¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the chemical environment of hydrogen atoms in the molecule. Expected signals would include those for the tert-butyl group (a singlet around 1.3 ppm), the methoxy group (a singlet around 4.0 ppm), and distinct aromatic protons for both the pyridine and phenyl rings.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis identifies all unique carbon atoms. Key signals would include the carbonyl carbon (typically >190 ppm), quaternary carbons of the tert-butyl group, and the various aromatic carbons.
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IR (Infrared) Spectroscopy: IR spectroscopy is used to identify functional groups. A strong absorption band in the region of 1660-1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of a diaryl ketone.
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MS (Mass Spectrometry): Mass spectrometry provides the molecular weight of the compound. The ESI-MS spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺.
Applications in Research and Drug Development
The pyridine moiety is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties.[2] The diaryl ketone scaffold, present in the title compound, is also a valuable pharmacophore found in numerous biologically active molecules.
Intermediate in Pharmaceutical Synthesis
(4-(tert-butyl)phenyl)(6-methoxypyridin-2-yl)methanone serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. For example, it is a building block for compounds being investigated as treatments for a range of diseases. The presence of multiple functional groups allows for diverse chemical modifications to optimize biological activity and drug-like properties. For instance, similar pyridine-containing structures are utilized in the development of targeted cancer therapies.[3][4]
Scaffolding for Novel Chemical Libraries
In drug discovery, the generation of chemical libraries around a core scaffold is a common strategy to identify new hit compounds. The title compound is an excellent starting point for such libraries. The ketone functionality can be readily transformed into other groups (e.g., alcohols, amines, heterocycles), and the aromatic rings can undergo further substitution, allowing for the rapid creation of a diverse set of analogues for biological screening. This approach is particularly relevant in the search for new anti-infective agents, where novel chemical matter is urgently needed.[5][6]
Conclusion
(4-(tert-butyl)phenyl)(6-methoxypyridin-2-yl)methanone is a well-defined chemical compound with a straightforward and scalable synthesis. Its utility as a versatile intermediate makes it a valuable tool for researchers in medicinal chemistry and organic synthesis. The strategic combination of a substituted pyridine ring and a diaryl ketone motif provides a robust platform for the development of novel compounds with significant potential in drug discovery and materials science. This guide provides the foundational knowledge required for the effective synthesis, characterization, and application of this important chemical building block.
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